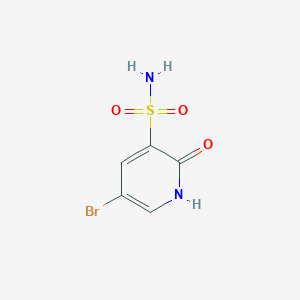

5-Bromo-2-hydroxypyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O3S |

|---|---|

Molecular Weight |

253.08 g/mol |

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C5H5BrN2O3S/c6-3-1-4(12(7,10)11)5(9)8-2-3/h1-2H,(H,8,9)(H2,7,10,11) |

InChI Key |

QZVLCOXTFMBVCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)S(=O)(=O)N |

Origin of Product |

United States |

Contextualization Within Halogenated Pyridine Derivatives Research

Halogenated pyridine (B92270) derivatives are foundational building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a halogen atom, such as bromine, onto the pyridine ring profoundly influences the molecule's physicochemical properties. This modification can enhance lipophilicity, alter metabolic stability, and modulate the electronic nature of the pyridine ring, thereby affecting its binding interactions with biological targets.

The strategic placement of a bromine atom, as seen in 5-Bromo-2-hydroxypyridine-3-sulfonamide, serves multiple purposes. It provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. Furthermore, the halogen atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering. nih.gov The structural influence of halogen atoms generally increases with their size, making bromine a significant contributor to the formation of specific intermolecular interactions. nih.gov Research in this area focuses on leveraging these properties to design molecules with precisely tuned activities and functions.

Significance of the Sulfonamide Moiety in Bioactive Compounds

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents. nih.gov Since the discovery of the antibacterial properties of sulfanilamide, the sulfonamide moiety has been integrated into numerous drug classes, including diuretics, antivirals, anti-inflammatories, and anticancer agents. nih.govmdpi.com

The significance of the sulfonamide group stems from several key features. It is a versatile pharmacophore capable of engaging in multiple hydrogen bonds, acting as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). This allows it to form strong and specific interactions within the active sites of enzymes and receptors. mdpi.com For instance, many sulfonamide drugs function by mimicking the transition state of an enzymatic reaction or by acting as a bioisostere for other functional groups, like carboxylic acids. mdpi.com The combination of the pyridine (B92270) ring and the sulfonamide group has been explored for the development of new inhibitors for enzymes like carbonic anhydrase and for creating novel antimicrobial agents. mdpi.comresearchgate.net The presence of this moiety in 5-Bromo-2-hydroxypyridine-3-sulfonamide immediately suggests its potential as a scaffold for the development of new bioactive compounds. rsc.org

Structural Elucidation and Tautomeric Considerations of 5 Bromo 2 Hydroxypyridine 3 Sulfonamide

The structural analysis of 5-Bromo-2-hydroxypyridine-3-sulfonamide is notable due to the phenomenon of prototropic tautomerism. The 2-hydroxypyridine (B17775) substructure can exist in equilibrium with its 2-pyridone tautomer. This involves the migration of a proton from the hydroxyl oxygen to the ring nitrogen atom.

Figure 1: Tautomeric Equilibrium

This equilibrium is a well-documented characteristic of 2-hydroxypyridines. nih.govchemtube3d.com The position of the equilibrium is highly sensitive to the compound's environment. In the gas phase or in non-polar solvents, the aromatic 2-hydroxypyridine form is often favored. nih.govwuxibiology.com However, in polar solvents and in the solid state, the 2-pyridone form typically predominates due to its greater polarity and its ability to form stable, hydrogen-bonded dimers. chemtube3d.comwuxibiology.comsemanticscholar.org

For this compound, it is expected that the 2-pyridone tautomer would be the more stable form in most practical settings, such as in biological media or during crystallization. The pyridone form, while less aromatic, features distinct hydrogen bond donor (N-H) and acceptor (C=O) sites that facilitate strong intermolecular interactions. chemtube3d.com Spectroscopic methods like UV/Vis and NMR are typically used to investigate the ratio of these tautomers in solution. semanticscholar.org

Overview of Research Trajectories Pertaining to 5 Bromo 2 Hydroxypyridine 3 Sulfonamide

Strategies for the Construction of the 5-Bromo-2-hydroxypyridine Core

The foundational step in the synthesis of the target compound is the formation of the 5-bromo-2-hydroxypyridine scaffold. This core structure can be assembled through various precursor synthesis and halogenation strategies.

Precursor Synthesis and Halogenation Approaches

The synthesis of the 5-bromo-2-hydroxypyridine core often begins with readily available pyridine derivatives. One common precursor is 2-aminopyridine. The bromination of 2-aminopyridine can be achieved using reagents like N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine. Subsequent conversion of the amino group to a hydroxyl group can be accomplished through diazotization followed by hydrolysis.

Another effective precursor is 2-hydroxypyridine itself, which exists in tautomeric equilibrium with 2-pyridone. Direct bromination of 2-hydroxypyridine can lead to the desired 5-bromo-2-hydroxypyridine. However, controlling the regioselectivity of this reaction is crucial to avoid the formation of other brominated isomers.

A third approach involves starting with 5-bromo-2-methoxypyridine. The methoxy group serves as a protected form of the hydroxyl group. This precursor can be synthesized from 2,5-dibromopyridine by selective methoxylation. The final step to obtain the desired core is the demethylation of 5-bromo-2-methoxypyridine, typically achieved by treatment with a strong acid like hydrobromic acid or hydroiodic acid.

| Starting Material | Reagents | Intermediate(s) | Final Product of this Stage |

| 2-Aminopyridine | 1. N-Bromosuccinimide (NBS) 2. NaNO₂, H₂SO₄, H₂O | 2-Amino-5-bromopyridine | 5-Bromo-2-hydroxypyridine |

| 2-Hydroxypyridine | Bromine (Br₂) | - | 5-Bromo-2-hydroxypyridine |

| 5-Bromo-2-methoxypyridine | Hydrobromic Acid (HBr) | - | 5-Bromo-2-hydroxypyridine |

Functionalization at the Pyridine Ring

Further functionalization of the 5-bromo-2-hydroxypyridine core, beyond the necessary bromine and hydroxyl groups, can be carried out to produce a variety of analogues. The electron-rich nature of the 2-hydroxypyridine ring system makes it susceptible to electrophilic substitution reactions. However, the directing effects of the existing substituents must be carefully considered. The hydroxyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. This interplay of electronic effects influences the position of any subsequent functionalization.

Introduction of the Sulfonamide Moiety at the C3 Position

With the 5-bromo-2-hydroxypyridine core in hand, the next critical step is the introduction of the sulfonamide group at the C3 position. This can be achieved through direct sulfonylation methods or via a sulfonyl halide intermediate.

Direct Sulfonylation Methods

Direct C-H sulfonylation of the pyridine ring at the C3 position presents a synthetic challenge due to the inherent reactivity of the different positions on the ring. While methods for direct sulfonylation of pyridines exist, achieving regioselectivity at the C3 position of a substituted pyridine like 5-bromo-2-hydroxypyridine can be difficult. Research into transition-metal-catalyzed C-H activation and functionalization offers potential pathways for such direct transformations, though specific examples for this particular substrate are not yet widely reported.

Transformations from Precursor Sulfonyl Halides (e.g., 5-Bromo-2-hydroxypyridine-3-sulfonyl fluoride)

A more common and controllable approach to introduce the sulfonamide group is through a sulfonyl halide intermediate, such as 5-bromo-2-hydroxypyridine-3-sulfonyl chloride or fluoride. This multi-step process typically involves:

Sulfonation: The 5-bromo-2-hydroxypyridine core is first sulfonated at the C3 position using a sulfonating agent like chlorosulfonic acid or oleum. The hydroxyl group may require protection prior to this step to prevent side reactions.

Conversion to Sulfonyl Halide: The resulting sulfonic acid is then converted to the more reactive sulfonyl halide. For example, treatment with thionyl chloride or phosphorus pentachloride can yield the sulfonyl chloride.

Amination: The sulfonyl halide is then reacted with ammonia or a primary or secondary amine to form the desired sulfonamide.

An alternative strategy involves protecting the hydroxyl group as a methoxy ether. The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-benzenesulfonamide derivatives has been reported. nih.gov This suggests a viable route wherein 5-bromo-2-methoxypyridine is first nitrated at the C3 position, followed by reduction to the amine, diazotization, and conversion to a sulfonyl chloride via a Sandmeyer-type reaction. The resulting sulfonyl chloride can then be aminated, and the methoxy group can be subsequently deprotected to yield the final this compound.

Derivatization and Functionalization of this compound

Once this compound is synthesized, it can serve as a scaffold for further derivatization to explore its chemical space and potential applications. The presence of multiple functional groups—the bromine atom, the hydroxyl group, and the sulfonamide moiety—offers several handles for chemical modification.

At the Sulfonamide Nitrogen: The sulfonamide nitrogen can be alkylated or acylated to introduce a wide variety of substituents. This is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties.

At the Bromine Atom: The bromine atom at the C5 position is a versatile functional group for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of analogues.

At the Hydroxyl Group: The hydroxyl group at the C2 position can be etherified or esterified to introduce different functional groups. This can also serve as a protecting group strategy during other transformations.

The reactivity of each of these sites allows for the systematic modification of the parent compound, enabling the generation of a library of derivatives for further investigation.

N-Substitution of the Sulfonamide Group

The sulfonamide group of this compound is a key site for derivatization, enabling the introduction of various alkyl and aryl substituents. This modification can significantly influence the physicochemical and biological properties of the molecule. The N-substitution of sulfonamides is a well-established transformation in organic synthesis. researchgate.net

A general approach to N-alkylation involves the deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an alkyl halide. While direct experimental data for this compound is not extensively available in the reviewed literature, the synthesis of N-alkylated derivatives of the structurally similar 5-bromothiophene-2-sulfonamide provides a relevant procedural template. In this synthesis, 5-bromothiophene-2-sulfonamide is treated with lithium hydride (LiH) in a solvent like dimethylformamide (DMF) to form the corresponding sulfonamide anion. Subsequent addition of an alkyl bromide results in the formation of the N-alkylated product. nih.gov This reaction proceeds at room temperature and typically provides good yields. nih.gov

The choice of alkylating agent can be varied to introduce different alkyl groups, such as ethyl, propyl, and isopropyl. nih.gov The yields of these reactions can be influenced by steric hindrance, with less hindered alkyl halides generally providing higher yields. nih.gov

| Alkyl Bromide | Product | Yield (%) |

|---|---|---|

| Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 |

| 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 |

| Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 |

This methodology highlights a viable route for the synthesis of a library of N-substituted derivatives of this compound, which could be valuable for structure-activity relationship studies.

Modifications at the Hydroxyl and Bromine Positions

The hydroxyl and bromine substituents on the pyridine ring of this compound offer additional opportunities for synthetic modification. The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its corresponding 2-pyridone form. sigmaaldrich.com This duality in reactivity allows for both O-alkylation of the hydroxyl group and N-alkylation of the pyridone nitrogen.

Selective O-alkylation of 2-hydroxypyridines can be challenging due to the competing N-alkylation. However, specific conditions have been developed to favor the formation of 2-alkoxypyridines. For instance, a regioselective O-alkylation of 2-pyridones has been achieved using a triflic acid (TfOH)-catalyzed carbenoid insertion, which demonstrates high selectivity for the oxygen atom. rsc.org Another approach involves the use of specific base and solvent combinations to direct the alkylation to the oxygen. For example, the use of a lithium counterion with bromoacetonitrile in tetrahydrofuran (THF) has been shown to favor O-alkylation.

The bromine atom at the 5-position is a versatile handle for introducing further diversity through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. While the bromine on the electron-rich pyridine ring is generally less reactive towards nucleophilic substitution than in more electron-deficient systems, such reactions can be facilitated under specific conditions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) on Brominated Pyridine Scaffolds

The bromine atom on the this compound scaffold is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex analogues.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl compounds by coupling an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.org Brominated pyridines are common substrates in Suzuki couplings. For instance, 5-bromo-2-methylpyridin-3-amine has been successfully coupled with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium phosphate as the base in a mixture of 1,4-dioxane and water. nih.gov This reaction proceeds at elevated temperatures (85-95 °C) and affords the corresponding 5-arylpyridine derivatives in moderate to good yields. nih.gov

Protecting the reactive hydroxyl group, for example as a methoxy ether, can be a strategic step before performing the Suzuki coupling. The reaction of 5-bromopyrimidine with 2-methoxypyridine-3-boronic acid exemplifies a similar coupling involving a substituted pyridine boronic acid. illinois.edu The reactivity of the C-Br bond makes it highly susceptible to the initial oxidative addition step in the catalytic cycle. illinois.edu

| Bromopyridine Derivative | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.gov |

| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | beilstein-journals.org |

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is another powerful method for the functionalization of brominated pyridines. The reaction is typically carried out in the presence of a palladium catalyst, a base such as triethylamine or sodium acetate, and a phosphine ligand. wikipedia.org

Aryl bromides are common substrates for the Heck reaction, and the reaction conditions can be optimized by varying the catalyst, base, and solvent. beilstein-journals.org For example, a phosphine- and base-free coupling of arylboronic acids with olefins under mild conditions has been developed using Pd(OAc)₂ as the catalyst. beilstein-journals.org The versatility of the Heck reaction allows for the introduction of various alkenyl groups at the 5-position of the pyridine ring, further expanding the chemical space of accessible derivatives.

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density, and other electronic characteristics.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structures of molecules. nih.govaps.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including sulfonamides and their derivatives. nih.govmdpi.comnih.gov The theory is based on the principle that the energy of a molecule can be determined from its electron density.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. biointerfaceresearch.comijesit.com This process identifies the most stable, lowest-energy three-dimensional structure of the molecule. nih.gov The output provides key geometric parameters, such as bond lengths and bond angles, which are crucial for understanding the molecule's stability and steric properties. ijesit.com

| Parameter | Description |

| Geometry Optimization | A computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, representing the most stable conformation. nih.gov |

| Functional (e.g., B3LYP) | An approximation used in DFT to describe the exchange-correlation energy, a key component of the total electronic energy. |

| Basis Set (e.g., 6-311++G(d,p)) | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate descriptions of the electron distribution. ijesit.com |

| Bond Lengths & Angles | The equilibrium distances between atomic nuclei and the angles between adjacent bonds, defining the molecule's three-dimensional shape. |

Table 1: Key concepts in DFT applications for molecular structure determination.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov From the energies of the HOMO and LUMO, various quantum chemical descriptors like electronegativity, chemical hardness, and softness can be calculated to further quantify reactivity. researchgate.net For this compound, the locations of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

Table 2: Frontier Molecular Orbitals and associated reactivity descriptors.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites within a molecule. nih.govmdpi.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, providing a guide to where the molecule is electron-rich or electron-poor.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas are often found around electronegative atoms like oxygen and nitrogen. Blue colors signify regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly observed around hydrogen atoms. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and sulfonyl groups and the nitrogen of the pyridine ring, while positive potentials would be located on the hydrogen atoms of the hydroxyl and amine groups. nih.govbhu.ac.in

Tautomeric Equilibrium Modeling and Solvation Effects

The 2-hydroxypyridine moiety in the target compound can exist in equilibrium between two tautomeric forms: the hydroxy (lactim) form and the pyridone (lactam) form. The position of this equilibrium is crucial as the two tautomers can have different chemical and biological properties. Computational modeling is an effective way to predict the relative stability of these tautomers.

In the gas phase, the lactim form of 2-hydroxypyridine derivatives is often favored. nih.gov However, the equilibrium can shift significantly in solution due to interactions with solvent molecules. nih.govscilit.com Solvation effects can be modeled using continuum models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. researchgate.net For this compound, theoretical studies would calculate the relative free energies of the lactim and lactam tautomers in the gas phase and in various solvents to predict the predominant form under different conditions. The presence of the electron-withdrawing bromo and sulfonamide groups would be expected to influence this equilibrium.

Conformational Analysis and Molecular Mechanics Studies

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. This compound has several rotatable single bonds, particularly within the sulfonamide group (-SO₂NH₂), allowing it to adopt various conformations. The conformation of the sulfonamide group is known to be important for its biological activity. mdpi.com

Computational methods, including molecular mechanics and quantum chemical calculations like DFT, can be used to explore the conformational landscape. nih.govnih.gov This is often done by systematically rotating specific dihedral angles and calculating the energy of each resulting structure. The results identify the low-energy, stable conformers that are most likely to exist. This information is critical for understanding how the molecule might fit into the active site of a biological target. nih.gov

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

Given that the molecule contains a sulfonamide group, a well-known pharmacophore, potential biological targets could include enzymes like carbonic anhydrases or kinases. mdpi.comnih.gov In a docking simulation, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The low-energy conformer of this compound, determined from conformational analysis, is then placed into the protein's active site. The simulation software calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. researchgate.net The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com

| Protein Target (Example) | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | 2CBE | -8.5 | His94, His96, Thr199, Thr200 |

| BRD4 Bromodomain | 4BJX | -7.9 | Asn140, Tyr97, Pro82 |

Table 3: Representative data from a molecular docking simulation. The data shown is hypothetical and serves to illustrate the typical output of such a study.

Enzyme Inhibition Studies and Target Identification

Other Enzyme Targets Relevant to Pyridine and Sulfonamide Structures

The pyridine and sulfonamide moieties are present in a wide array of biologically active compounds, suggesting that this compound could potentially interact with a variety of enzyme targets.

The sulfonamide group is a well-established pharmacophore known to target several enzyme families beyond the classical antibacterial target, dihydropteroate synthase. nih.gov One of the most significant of these is carbonic anhydrase (CA) . nih.govijpsonline.com CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Sulfonamides are known to be potent inhibitors of various CA isoforms, and this activity is exploited in therapies for glaucoma, diuresis, and epilepsy. nih.govijpsonline.com The nitrogen atom of the sulfonamide group coordinates with the zinc ion in the active site of the enzyme, leading to inhibition. nih.gov

Additionally, sulfonamide-containing compounds have been investigated as inhibitors of other enzymes, including:

Kinases: Certain sulfonamide derivatives have shown inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways.

Proteases: Some sulfonamides have been designed to target proteases, enzymes that cleave peptide bonds in proteins.

Matrix Metalloproteinases (MMPs): These enzymes are involved in the degradation of the extracellular matrix, and their inhibition by sulfonamide-containing compounds has been explored in the context of cancer and inflammation.

The pyridine ring is another key structural feature that contributes to the potential for diverse enzyme interactions. Pyridine and its derivatives are found in numerous natural products and synthetic drugs with a broad range of biological activities. nih.gov Enzymes that are known to be targeted by pyridine-containing compounds include:

Dehydrogenases: The pyridine-derived cofactor NAD(P)H is essential for the function of many dehydrogenases.

Kinases: Many kinase inhibitors incorporate a pyridine ring in their structure, which can form key hydrogen bonds within the ATP-binding site.

Cytochrome P450 enzymes: These enzymes are involved in the metabolism of a wide range of compounds, and some pyridine derivatives can act as either substrates or inhibitors. drugbank.com

The combination of both a pyridine ring and a sulfonamide group in one molecule, as seen in this compound, could lead to a unique pharmacological profile with the potential to interact with enzymes from either or both of these classes.

| Enzyme Family | Relevance to Pyridine/Sulfonamide Scaffolds | Potential Therapeutic Area |

| Carbonic Anhydrases | Potent inhibition by sulfonamides. nih.govijpsonline.com | Glaucoma, Diuretics, Epilepsy |

| Kinases | Inhibition by both pyridine and sulfonamide derivatives. | Cancer, Inflammation |

| Dihydropteroate Synthase | Classical target for antibacterial sulfonamides. nih.govnih.gov | Bacterial Infections |

| Dihydrofolate Reductase | Targeted by some pyridine-containing antibacterials. nih.gov | Bacterial Infections |

| Cytochrome P450 | Interaction with pyridine-containing compounds. drugbank.com | Drug Metabolism |

Proposed Mechanisms of Action and Structure-Activity Relationships

The potential mechanisms of action for this compound and the influence of its specific substituents can be inferred from studies of related compounds.

The interaction of a ligand, such as this compound, with its biological target is governed by a variety of non-covalent forces. For sulfonamide-based inhibitors, the primary interaction often involves the coordination of the sulfonamide group with a metal ion in the enzyme's active site, as is the case with the zinc ion in carbonic anhydrase. nih.gov

Beyond this key interaction, other parts of the molecule contribute to binding affinity and specificity through:

Hydrogen Bonding: The hydroxyl and sulfonamide groups, as well as the nitrogen atom in the pyridine ring, can act as hydrogen bond donors or acceptors, forming specific interactions with amino acid residues in the active site.

Van der Waals Forces: The aromatic pyridine ring and the bromine atom can engage in van der Waals interactions with hydrophobic pockets within the receptor.

Ionic Interactions: Depending on the physiological pH and the pKa of the molecule, either the hydroxyl or sulfonamide group could be deprotonated, allowing for potential ionic interactions with positively charged residues.

The specific substituents on the pyridine ring—a bromine atom, a hydroxyl group, and a sulfonamide group—are expected to significantly influence the biological activity of the parent scaffold.

The sulfonamide group is the primary driver of the well-established antibacterial and carbonic anhydrase inhibitory activities of this class of compounds. nih.gov Its ability to mimic p-aminobenzoic acid (PABA) allows it to act as a competitive inhibitor of dihydropteroate synthase in bacteria. nih.govnih.gov In the case of carbonic anhydrase, its zinc-binding properties are crucial for inhibition. nih.gov

The halogen substituent , in this case, bromine, can influence the compound's properties in several ways:

Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and access its target.

Electronic Effects: As an electron-withdrawing group, bromine can alter the electron distribution in the pyridine ring, potentially influencing the pKa of the other substituents and their ability to form hydrogen bonds.

Steric Effects: The size of the bromine atom can influence how the molecule fits into a binding pocket, potentially enhancing or hindering its interaction with the target. In some cases, halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can contribute to binding affinity.

The hydroxyl group at the 2-position of the pyridine ring can also play a significant role:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the specificity and affinity of ligand-receptor interactions.

Tautomerism: The 2-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. This tautomeric equilibrium can be crucial for biological activity, as each form presents different hydrogen bonding patterns and electronic properties to a potential receptor.

| Substituent | Potential Influence on Bioactivity |

| Sulfonamide | Primary pharmacophore for antibacterial and carbonic anhydrase inhibitory activity. nih.gov |

| Bromine | Increases lipophilicity, exerts electronic and steric effects, potential for halogen bonding. |

| Hydroxyl | Acts as a hydrogen bond donor/acceptor, potential for tautomerism influencing receptor interaction. |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 2 Hydroxypyridine 3 Sulfonamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For 5-Bromo-2-hydroxypyridine-3-sulfonamide, ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the pyridine (B92270) ring would exhibit two distinct signals for the aromatic protons. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton would also present as a doublet. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and sulfonamide groups and the electron-donating effect of the hydroxyl group. The protons of the sulfonamide (-SO₂NH₂) and hydroxyl (-OH) groups would typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atom attached to the electron-withdrawing bromine (C5) and the carbon bearing the hydroxyl group (C2) would have characteristic chemical shifts. General spectral data for sulfonamides have been identified, aiding in the classification and analysis of these compounds nih.gov.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H4 (Pyridine) | 7.0 - 8.0 | Doublet | Influenced by adjacent Br and SO₂NH₂ groups. |

| H6 (Pyridine) | 7.5 - 8.5 | Doublet | Influenced by adjacent N and Br atoms. |

| NH₂ (Sulfonamide) | 8.0 - 10.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| OH (Hydroxyl) | 9.0 - 12.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| C2 (Pyridine) | 150 - 165 | Singlet | Attached to the hydroxyl group. |

| C3 (Pyridine) | 120 - 135 | Singlet | Attached to the sulfonamide group. |

| C4 (Pyridine) | 110 - 125 | Singlet | |

| C5 (Pyridine) | 100 - 115 | Singlet | Attached to the bromine atom. |

| C6 (Pyridine) | 140 - 155 | Singlet |

Note: The expected chemical shifts are estimations based on general principles and data for similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the sulfonamide group would be observed as two distinct bands in the 3200-3400 cm⁻¹ region for the asymmetric and symmetric stretches. The strong asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide are expected in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively rsc.org. The S-N stretching vibration is typically seen between 895 and 914 cm⁻¹ rsc.org. Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which often give strong Raman signals. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| -SO₂NH₂ | N-H Asymmetric Stretch | ~3350 | ~3350 |

| N-H Symmetric Stretch | ~3250 | ~3250 | |

| S=O Asymmetric Stretch | 1310-1320 (strong) | 1310-1320 (weak) | |

| S=O Symmetric Stretch | 1143-1155 (strong) | 1143-1155 (strong) | |

| S-N Stretch | 895-914 | 895-914 | |

| Pyridine Ring | C=C, C=N Stretches | 1400-1600 | 1400-1600 (strong) |

| Ring Breathing | ~1000 | ~1000 (strong) | |

| C-Br | C-Br Stretch | 500-600 | 500-600 |

Note: The expected frequencies are based on typical values for these functional groups in similar molecules. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight and, consequently, its elemental formula.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the bromine isotopes ⁷⁹Br and ⁸¹Br.

Under tandem mass spectrometry (MS/MS) conditions, the molecular ion would be fragmented to produce a series of daughter ions. The fragmentation of sulfonamides is well-studied and typically involves the cleavage of the S-N bond and the S-C bond, as well as the loss of SO₂ nih.gov. Common fragment ions for sulfonamides often include those at m/z 156, 108, and 92 researchgate.net. The specific fragmentation pattern for this compound would provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 269.9 | Molecular ion |

| [M+2]⁺ | 271.9 | Isotopic peak due to ⁸¹Br |

| [M-SO₂]⁺ | 205.9 | Loss of sulfur dioxide |

| [C₅H₃BrN(OH)]⁺ | 187.9 | Cleavage of the S-C bond |

| [SO₂NH₂]⁺ | 80.0 | Sulfonamide fragment |

Note: The m/z values are calculated based on the most abundant isotopes and the fragmentation patterns are predictive.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the hydroxyl, bromo, and sulfonamide substituents. A key feature of the solid-state structure would be the intermolecular interactions, particularly hydrogen bonding. The hydroxyl and sulfonamide groups are both excellent hydrogen bond donors and acceptors, and it is expected that they would form an extensive network of hydrogen bonds, influencing the crystal packing. For instance, inversion dimers linked by pairs of N—H⋯O hydrogen bonds are a common motif in related structures nih.gov. The bromine atom could also participate in halogen bonding interactions. Understanding the crystal packing is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

Expected Crystallographic Data for this compound

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths | C-C (ring): ~1.39 Å, C-N (ring): ~1.34 Å, C-O: ~1.36 Å, C-Br: ~1.90 Å, S-N: ~1.63 Å, S=O: ~1.43 Å |

| Key Bond Angles | Angles within the pyridine ring: ~120° |

| Intermolecular Interactions | Extensive N-H···O and O-H···N hydrogen bonding, potentially halogen bonding involving Br. |

Note: The expected crystallographic data are based on typical values observed for similar organic molecules.

Spectroscopic Studies of Tautomeric Forms

2-Hydroxypyridines can exist in equilibrium with their tautomeric form, 2-pyridone. This tautomerism is a significant aspect of their chemistry and can be influenced by factors such as the solvent and the substitution pattern on the ring researchgate.netchemtube3d.comchemtube3d.com. For this compound, the equilibrium between the 2-hydroxy-pyridine form and the 5-bromo-2-pyridone-3-sulfonamide tautomer can be investigated using spectroscopic techniques.

NMR spectroscopy is particularly useful for studying tautomeric equilibria in solution. The chemical shifts of the ring protons and carbons would be different for the two tautomers. For example, the pyridone form would have a proton on the nitrogen atom, which would give a distinct signal in the ¹H NMR spectrum. The presence of both sets of signals would indicate a tautomeric equilibrium.

IR spectroscopy can also distinguish between the two forms. The 2-hydroxy-pyridine tautomer will show a characteristic O-H stretching band, while the 2-pyridone tautomer will exhibit a strong C=O stretching band, typically in the range of 1650-1690 cm⁻¹. The presence and relative intensities of these bands can provide information about the position of the tautomeric equilibrium. The equilibrium is sensitive to the properties of the solvent, with the pyridone form often being more stable in polar solvents wuxibiology.com.

UV-Vis spectroscopy can also be employed, as the two tautomers will have different chromophores and thus different absorption maxima. By studying the spectroscopic properties in various solvents, it is possible to understand the factors that govern the tautomeric equilibrium of this compound.

Future Perspectives and Research Directions for 5 Bromo 2 Hydroxypyridine 3 Sulfonamide

Development of Novel Synthetic Pathways and Sustainable Methodologies

Future research will likely focus on optimizing the synthesis of 5-Bromo-2-hydroxypyridine-3-sulfonamide and its analogues through more efficient and environmentally friendly methods. Traditional sulfonamide synthesis often involves sulfonyl chlorides, which can be harsh and generate significant waste. researchgate.net Modern approaches aim to overcome these limitations.

Key research directions include:

Catalytic Methods: The development of novel catalyst systems, potentially using copper or palladium, could enable more direct and efficient cross-coupling reactions to construct the core structure or its derivatives. acs.org

Green Chemistry Approaches: A significant push towards sustainability will drive the exploration of greener synthetic routes. This includes using water as a solvent, which is advantageous as the reagents may be soluble while the final sulfonamide product is not, allowing for easy recovery. researchgate.net The use of ionic liquids as reusable reaction media also represents a promising avenue for environmentally benign synthesis. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology could allow for the rapid and efficient production of a library of analogues for screening purposes.

Table 1: Comparison of Synthetic Methodologies for Sulfonamide Synthesis

| Methodology | Typical Reagents/Conditions | Advantages | Future Research Goal for this compound |

|---|---|---|---|

| Traditional | Sulfonyl chlorides, organic solvents (e.g., DCM), high temperatures | Well-established, versatile | Move away from harsh reagents and solvents |

| Green/Sustainable | Water or ionic liquids as solvent, biocatalysis, mild conditions | Reduced environmental impact, improved safety, potential for easier product recovery researchgate.net | Develop a fully aqueous or ionic liquid-based synthesis route |

| Catalytic | Transition metal catalysts (e.g., Cu, Pd), milder reaction conditions | High efficiency, functional group tolerance, potential for novel bond formations acs.org | Design a catalytic one-pot reaction to assemble the core structure |

Exploration of Diverse Biological Targets beyond Current Findings

While the specific biological targets of this compound are not yet extensively defined, the broader sulfonamide class of molecules is known to interact with a wide range of biological targets. nih.gov Future research must involve broad-based screening to uncover the full therapeutic potential of this compound and its derivatives.

Potential areas for biological investigation include:

Enzyme Inhibition: Many sulfonamides function as enzyme inhibitors. A key target class for pyridine (B92270) sulfonamides is the carbonic anhydrases (CAs), with different isoforms linked to glaucoma, edema, and cancer. mdpi.com Future studies should assess the inhibitory activity against a panel of human CA isoforms (e.g., hCA I, II, IX, XII). Other potential enzyme targets include proteases and kinases, which are critical in cancer and inflammatory diseases.

Antimicrobial Activity: The sulfonamide moiety is famous for its role in antibacterial drugs that inhibit dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov Screening against a panel of pathogenic bacteria, including resistant strains like CR-KP, and fungi is a critical research direction. nih.gov

Receptor Modulation: The pyridine core is present in many central nervous system (CNS) active drugs. nih.gov Therefore, investigating the interaction of this compound with various CNS receptors could uncover novel treatments for neurological or psychiatric disorders.

Rational Design of Highly Selective and Potent Analogues

Following the identification of initial biological "hits," the next logical step is the rational design of analogues to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort.

Key strategies for analogue design include:

Modification of the Sulfonamide Group: The nitrogen of the sulfonamide can be substituted with various alkyl or aryl groups to modulate lipophilicity and hydrogen bonding capacity, potentially improving cell permeability and target engagement.

Substitution on the Pyridine Ring: The bromine atom at the 5-position is a valuable synthetic handle. It can be replaced with other groups using cross-coupling reactions to explore how different substituents impact biological activity. For example, replacing bromine with aryl groups could introduce new interactions with the target protein.

Table 2: Conceptual Framework for Analogue Design and SAR Exploration

| Modification Site | Example Substituent | Potential Impact | Research Objective |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | -SO₂NH-CH₃ | Increase lipophilicity, alter H-bond donation | Improve cell membrane penetration |

| Position 5 (Bromine) | Phenyl group | Introduce new π-π stacking interactions with target | Enhance binding affinity |

| Position 2 (Hydroxyl) | Amino group (-NH₂) | Change H-bonding pattern, alter acidity | Improve target selectivity |

Applications in Chemical Biology and Material Science Research

Beyond direct therapeutic applications, the unique structure of this compound makes it a candidate for use in other scientific domains.

Chemical Biology: Derivatives of the compound could be developed into chemical probes. By attaching a fluorescent tag or a reactive group, these probes could be used to identify and study the compound's biological targets within cells, helping to elucidate mechanisms of action and explore complex biological pathways.

Material Science: The parent compound, 3-Bromo-5-hydroxypyridine, is noted for its utility in creating advanced materials, including polymers and coatings. chemimpex.com The sulfonamide derivative could be explored as a monomer for creating novel functional polymers. The presence of the pyridine ring and sulfonamide group could impart specific properties like thermal stability, conductivity, or the ability to coordinate with metal ions.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The future of drug discovery for molecules like this compound will be heavily influenced by computational tools and automation.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. bmglabtech.comazolifesciences.com Once a library of analogues of this compound is synthesized, HTS can be employed to quickly identify the most promising candidates for further development, significantly accelerating the initial stages of drug discovery. bmglabtech.com

Artificial Intelligence (AI) and Machine Learning (ML): AI is revolutionizing drug discovery by enabling rapid analysis of vast datasets. nih.govmdpi.com AI models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues before they are synthesized, saving time and resources. nih.govmdpi.com Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. qubit-pharmaceuticals.compeerj.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-hydroxypyridine-3-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. A common approach involves bromination and sulfonamide coupling. For example, bromination at the 5-position of 2-hydroxypyridine precursors (e.g., using NBS or Br₂ in acetic acid) followed by sulfonamide introduction via reaction with sulfonyl chlorides under basic conditions (e.g., NaH or Et₃N in DMF). Yield optimization requires controlled temperature (0–25°C), anhydrous conditions, and stoichiometric monitoring using TLC or HPLC .

- Key Parameters : Reaction time (4–12 hours), catalyst choice (e.g., Pd for cross-coupling), and protecting groups for the hydroxyl moiety (e.g., acetyl) to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C5, sulfonamide protons at δ 3.0–4.0 ppm) .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular ion verification (expected [M+H]⁺ ~ 277 g/mol).

- Melting Point Analysis : Compare observed mp (e.g., 133–136°C) to literature values to assess crystallinity and impurities .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is slightly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can this compound serve as a scaffold in medicinal chemistry?

- Methodological Answer : The bromine and sulfonamide groups enable diverse derivatization:

- Buchwald-Hartwig Coupling : Replace bromine with amines/heterocycles for kinase inhibitor development .

- Suzuki-Miyaura Reactions : Introduce aryl/vinyl groups at C5 for structure-activity relationship (SAR) studies .

- Sulfonamide Functionalization : React with alkyl/aryl halides to modulate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide-pyridine derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurity differences. Address this by:

- Replicating Studies : Use standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).

- Purity Validation : Compare COA data (e.g., HPLC >98%) and residual solvent levels (GC-MS) across studies .

- Meta-Analysis : Pool data from multiple sources to identify trends (e.g., sulfonamide electronegativity correlating with target affinity) .

Q. How does the sulfonamide group influence reactivity in cross-coupling vs. nucleophilic substitution reactions?

- Methodological Answer : The sulfonamide’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution but deactivates it for nucleophilic attacks. For cross-coupling (e.g., Pd-catalyzed), use bulky ligands (XPhos) to enhance selectivity at C5. For nucleophilic substitution (e.g., SNAr), employ strong bases (LDA) at low temperatures (–78°C) to target the C3 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.